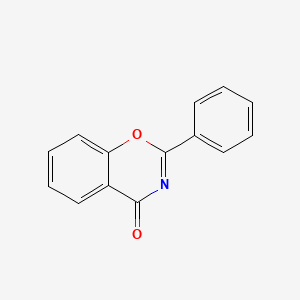

2-Phenyl-4H-1,3-benzoxazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3084-52-4 |

|---|---|

Molecular Formula |

C14H9NO2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-phenyl-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

GWDYJKXSUSPLEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 4h 1,3 Benzoxazin 4 One

Classical Synthetic Routes

Traditional methods for the synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one have laid the groundwork for heterocyclic chemistry, with many of these routes still in common use.

Condensation Reactions of Anthranilic Acid Derivatives with Acyl Chlorides

One of the most fundamental and widely employed methods for synthesizing this compound is the condensation of an anthranilic acid derivative with benzoyl chloride. ubaya.ac.idrsc.orgrsc.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and acid scavenger. ubaya.ac.idrsc.org

The reaction mechanism involves two main steps. Initially, the amine group of anthranilic acid performs a nucleophilic attack on the carbonyl carbon of benzoyl chloride. ubaya.ac.id Pyridine facilitates this step by deprotonating the amine group. ubaya.ac.id This is followed by an intramolecular cyclization, where the carboxylate anion attacks the newly formed amide to create the benzoxazine (B1645224) ring. ubaya.ac.id

A study reported the successful synthesis of this compound in a high yield of 90% (±2%) by reacting anthranilic acid with benzoyl chloride in pyridine. ubaya.ac.id The process involved dissolving anthranilic acid in pyridine and adding benzoyl chloride at a cool temperature (0°C). ubaya.ac.id Another research effort detailed a similar procedure where anthranilic acid in pyridine was treated with benzoyl chloride, resulting in a high yield of the target compound. rsc.org It was noted that using a 2:1 molar ratio of benzoyl chloride to anthranilic acid gave a high yield of the benzoxazinone (B8607429), whereas a 1:1 ratio resulted in a mixture of the product and N-benzoylanthranilic acid. rsc.orgrsc.org

Table 1: Synthesis of this compound via Condensation of Anthranilic Acid and Benzoyl Chloride

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Benzoyl chloride | Pyridine | 0°C to room temperature, 1 hour | 90% (±2%) | ubaya.ac.id |

| Anthranilic acid, Benzoyl chloride (2 mol.) | Pyridine | Room temperature, 30 minutes | High | rsc.orgrsc.org |

| Anthranilic acid, Benzoyl chloride (1 mol.) | Pyridine | Not specified | Mixture | rsc.orgrsc.org |

Reactions Involving Orthoesters

The reaction of anthranilic acids with orthoesters provides another classical route to this compound. nih.gov This acid-catalyzed transformation can be conducted under both thermal and microwave-assisted conditions. nih.gov

The reaction between anthranilic acid and triethyl orthobenzoate under thermal conditions for 48 hours has been shown to yield this compound. nih.gov Shortening the reaction time to 24 hours, however, tends to furnish the dihydro intermediate. nih.gov The mechanism is believed to proceed through the formation of an iminium intermediate, followed by ring closure and elimination of ethanol (B145695). nih.gov A study successfully synthesized this compound in an 80% yield using this method. mdpi.com

Table 2: Synthesis of this compound from Anthranilic Acid and Triethyl Orthobenzoate

| Conditions | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal | 48 hours | This compound | Not specified | nih.gov |

| Thermal | 24 hours | Dihydro intermediate | Not specified | nih.gov |

| Method 2 (details not specified) | Not specified | This compound | 80% | mdpi.com |

Synthesis from N-Acyl Anthranilic Acids

The cyclization of N-acyl anthranilic acids, specifically N-benzoylanthranilic acid, is another established method for preparing this compound. rsc.org This intramolecular condensation is often facilitated by a dehydrating agent.

Research has shown that N-benzoylanthranilic acid can be cyclized to form the corresponding benzoxazinone. rsc.org In some cases, the N-acyl compound is an intermediate in the reaction of anthranilic acid with acyl chlorides. rsc.org For instance, when anthranilic acid is treated with one equivalent of benzoyl chloride, N-benzoylanthranilic acid is formed alongside the benzoxazinone. rsc.orgrsc.org The addition of excess acyl halide can then drive the cyclization of the N-acyl intermediate. rsc.org

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound often prioritize efficiency, environmental considerations, and the ability to generate molecular diversity.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. An iodine-catalyzed one-pot reaction of anthranilic acid, an aldehyde, and an oxidant has been developed for the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones. nih.gov

Another example is a copper(I) chloride-catalyzed one-pot decarboxylative coupling of α-keto acids and anthranilic acids, which proceeds under mild conditions to afford 2-substituted-4H-benzo[d] rsc.orgnih.govoxazin-4-ones in yields up to 87%. nih.gov

Transition-Metal-Free Approaches

In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free approaches have gained significant attention. nih.govrsc.org An iodine-catalyzed oxidative cascade sequence using anthranilic acids and aldehydes with oxone as the oxidant provides a transition-metal-free route to 2-arylbenzoxazin-4-ones. nih.gov

Furthermore, a cross-dehydrogenative coupling strategy has been developed for the selective functionalization of a C-H bond adjacent to a tertiary amine, followed by direct C-O bond formation under transition-metal-free conditions. nih.gov This method utilizes N-iodosuccinimide to mediate the oxidative C-O bond formation. nih.gov Ultrasound-assisted synthesis has also been explored as a transition-metal-free method, offering excellent yields under solvent-free conditions for certain derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of this compound synthesis, microwave irradiation offers a significant advantage over conventional heating methods.

One approach involves the reaction of anthranilic acid with benzoyl chloride in pyridine under microwave irradiation. This method has been shown to produce 2-phenyl-4H-benzo[d] nih.govmdpi.comoxazin-4-one in very good yields of approximately 90%. The reaction proceeds in two steps: first, the nucleophilic attack of the amine group of anthranilc acid on the carbonyl carbon of benzoyl chloride, followed by a cyclization step to form the benzoxazine ring. ubaya.ac.id

Another microwave-assisted method utilizes isatoic anhydride (B1165640) and acetic anhydride over a basic alumina (B75360) support in a solvent-free environment. This "dry media" synthesis is considered an eco-friendly procedure that allows for faster reactions under milder conditions and with easier work-up. While this specific example leads to a 2-methyl substituted benzoxazinone, the principle is applicable to the synthesis of other 2-substituted derivatives, including the 2-phenyl variant.

The use of Keggin-type heteropolyacids as recyclable, environmentally benign catalysts has also been explored in the microwave-assisted synthesis of 2-phenyl-1,3-(4H)-benzoxazin-4-one derivatives. researchgate.net These reactions are often carried out under solvent-free conditions, further enhancing their green credentials. researchgate.net

Table 1: Comparison of Microwave-Assisted Synthesis Methods

| Starting Materials | Catalyst/Support | Conditions | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Benzoyl chloride | Pyridine | Microwave irradiation | ~90% | ubaya.ac.id |

| Isatoic anhydride, Acetic anhydride | Basic alumina | Microwave (solvent-free) | High | |

| 2-Phenyl-3,1-(4H)-benzoxazin-4-one, Substituted anilines | Keggin-type heteropolyacids | Microwave (solvent-free) | Not specified | researchgate.net |

Utilizing Specific Cyclizing Agents (e.g., Cyanuric Chloride)

A one-pot synthesis method employs the iminium cation generated from a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) as the cyclizing agent. This approach allows for the room temperature synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, including the 2-phenyl analog, in high yields. The reaction proceeds through a cyclodehydration mechanism under mild conditions, offering simplified pathways and workups compared to traditional methods. researchgate.net

In another strategy, N-phthaloylglycine is first converted to its acyl chloride, which then reacts with anthranilic acid. The resulting intermediate is subsequently treated with cyanuric chloride in the presence of triethylamine (B128534) and refluxed in toluene (B28343) to yield the benzoxazinone derivative. mdpi.com While this example details the synthesis of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one, the methodology highlights the utility of cyanuric chloride as a cyclizing agent in the formation of the benzoxazinone ring system. mdpi.com

Cyanuric chloride is noted to be a more convenient and less toxic alternative to other dehydrative cyclization agents like acetic anhydride, concentrated sulfuric acid, thionyl chloride, or phosphorus oxychloride. researchgate.net

Table 2: Application of Cyanuric Chloride in Benzoxazinone Synthesis

| Starting Materials | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Carboxylic acid | Cyanuric chloride, DMF | One-pot, room temperature | High | researchgate.net |

| N-phthaloylglycyl anthranilic acid | Cyanuric chloride, Triethylamine | Two-step process | Not specified | mdpi.com |

Photoisomerization Pathways to Benzoxazin-4-ones

An intriguing and less conventional route to this compound involves the photoisomerization of 2-phenyl-3H-indol-3-one N-oxide (also known as 2-phenylisatogen). Irradiation of 2-phenylisatogen (B154749) in various solvents with a high-pressure immersion lamp leads to its rearrangement to form 2-phenyl-4H-3,1-benzoxazin-4-one. lookchem.com

The reaction yield is notably dependent on the solvent used, with nonpolar solvents favoring the transformation. For instance, irradiation in ethanol gives a 53% yield, while in benzene (B151609) it is 60%, and in cyclohexane, it reaches as high as 85-93%. lookchem.com This suggests that a non-polar, possibly diradical, mechanism is at play. The proposed mechanism involves the initial formation of an oxaziridine (B8769555) intermediate, a characteristic transformation of nitrones, which then rearranges to the final benzoxazinone product. lookchem.comrsc.org

Further studies using mass spectrometry have provided evidence for the oxaziridine intermediate in the fragmentation patterns of both 2-phenylisatogen and 2-phenyl-4H-3,1-benzoxazin-4-one, supporting the proposed photochemical reaction pathway. rsc.org

Table 3: Solvent Effects on Photoisomerization Yield of 2-Phenylisatogen

| Solvent | Yield of this compound | Reference |

|---|---|---|

| Ethanol | 53% | lookchem.com |

| Benzene | 60% | lookchem.com |

| Cyclohexane | 85-93% | lookchem.com |

Chemo- and Regioselectivity Considerations in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules like this compound, ensuring that reactions proceed at the desired functional groups and yield the correct constitutional isomer.

In the synthesis of benzoxazinones, regioselectivity often comes into play when substituted anthranilic acids are used as starting materials. The substituents on the aromatic ring can influence the cyclization process, although specific studies detailing this for this compound are not extensively covered in the provided context.

A notable example of chemoselectivity is the base-promoted reaction between substituted ortho-fluorobenzamide and 2-propyn-1-ol. This reaction can be controlled by the solvent to produce either 1,4-benzoxazepin-5(4H)-ones or 2-vinyl-1,3-benzoxazin-4(4H)-ones, demonstrating a high degree of chemodivergence. nih.gov While not a direct synthesis of the 2-phenyl derivative, this illustrates how reaction conditions can be tuned to selectively form different heterocyclic ring systems from similar starting materials.

Furthermore, the reactivity of the synthesized this compound itself showcases chemospecific reactions. For instance, aminolysis with various amines leads to the opening of the oxazinone ring and the formation of corresponding amides, highlighting the susceptibility of the ester linkage to nucleophilic attack. raco.cat Similarly, treatment with hydrazine (B178648) or hydroxylamine (B1172632) can lead to different heterocyclic products, demonstrating the compound's potential for further selective transformations. raco.cat

The development of synthetic methods that offer high chemo- and regioselectivity is paramount for creating structurally diverse libraries of benzoxazinone derivatives for various applications.

Reaction Mechanisms and Pathways of 2 Phenyl 4h 1,3 Benzoxazin 4 One Formation

Mechanistic Investigations of Cyclization Processes (e.g., SN-Acyl Mechanisms)

A primary and well-established method for synthesizing 2-phenyl-4H-1,3-benzoxazin-4-one involves the reaction of anthranilic acid with benzoyl chloride. ubaya.ac.idrsc.org This reaction proceeds through a two-step mechanism. The initial step is a nucleophilic acyl substitution (SN-Acyl) where the amine group of anthranilic acid attacks the carbonyl carbon of benzoyl chloride. ubaya.ac.id Pyridine (B92270) is often used as a catalyst, facilitating the deprotonation of the amine's hydrogen atom and leading to a tetrahedral intermediate. ubaya.ac.id

The second step involves an intramolecular cyclization. Pyridine acts as a deprotonating agent for the carboxylic moiety of the intermediate, forming a carboxylate anion. ubaya.ac.id This anion then attacks the amide group, resulting in the formation of the benzoxazine (B1645224) ring. ubaya.ac.id It has been noted that using two equivalents of acid chloride in a pyridine solution leads to the formation of the 2-aryl-3,1-benzoxazin-4-one derivatives. uomosul.edu.iq The proposed mechanism suggests that one mole of the acid chloride acylates the amino group, while the second reacts with the carboxylic group to form a mixed anhydride (B1165640), which then cyclizes with the loss of an acid molecule to yield the benzoxazinone (B8607429) derivative. uomosul.edu.iq

Another approach involves the treatment of N-acyl anthranilic acids with acetic anhydride, which leads to the formation of 2-substituted benzoxazinones. uomosul.edu.iq Similarly, heating anthranilic acid with excess acetic anhydride in the presence of anhydrous sodium acetate (B1210297) can yield 2-acetonyl benzoxazinone. uomosul.edu.iq

A cyanuric chloride/DMF-mediated synthesis provides a mild condition for the formation of 2-aryl, heteroaryl, styryl, and amino functionalized benzoxazine-4-ones. mdpi.com This method proceeds through the formation of an iminium and an active ester intermediate at ambient temperature, offering higher yields compared to traditional heating methods. mdpi.com

Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides represents another pathway. nih.govacs.org The mechanism begins with the coordination of the gold(I) complex to the alkyne, followed by a chemoselective 6-exo-dig cyclization where the amide oxygen attacks the internal carbon of the triple bond, forming a vinylidene gold(I) benzoxazonium intermediate. nih.govacs.org

The following table summarizes various cyclization strategies for the synthesis of this compound and its derivatives.

| Starting Materials | Reagents/Catalyst | Key Intermediates | Reference |

| Anthranilic acid and Benzoyl chloride | Pyridine | Tetrahedral intermediate, Carboxylate anion | ubaya.ac.id |

| Anthranilic acid and Acid chlorides (2 equiv.) | Pyridine | Mixed anhydride | uomosul.edu.iq |

| N-acyl anthranilic acids | Acetic anhydride | - | uomosul.edu.iq |

| Anthranilic acids | Cyanuric chloride/DMF | Iminium and active ester intermediates | mdpi.com |

| N-(2-alkynyl)aryl benzamides | Gold(I) complexes | Vinylidene gold(I) benzoxazonium | nih.govacs.org |

Oxidative Cyclization Mechanisms

Oxidative cyclization presents an alternative route to benzoxazin-4-ones. An iodine-catalyzed oxidative cascade sequence using oxone as the sole oxidant allows for the synthesis of 2-arylbenzoxazin-4-ones from anthranilic acid and aldehydes. nih.gov This method is economically viable and tolerates a range of functional groups on both the anthranilic acid and aldehyde. nih.gov

Another example involves the use of N-iodosuccinimide (NIS) to mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids. nih.gov This leads to 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. The proposed mechanism involves deprotonation of the carboxylic acid and electrophilic iodination to form an intermediate, which then interacts further with NIS/Na2CO3 to provide an imine that undergoes intramolecular annulation. mdpi.com

FeBr3 has been shown to mediate a bromination/cyclization of olefinic amides to synthesize bromobenzoxazines, with preliminary studies suggesting a free radical pathway. organic-chemistry.org

C-H Activation and C-O Bond Formation Pathways

The direct functionalization of C-H bonds offers an efficient strategy for constructing the benzoxazinone ring. A palladium-catalyzed intramolecular controllable C-H activation using Ag2O as an oxidant has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov The mechanism is believed to involve the formation of a silver-carboxylate complex, which promotes the activation of a C(sp3)-H bond in the alkyl group, followed by cyclization via reductive elimination from a Pd-complex to form the C-O bond. mdpi.comnih.gov

A copper-catalyzed tandem intramolecular C-N coupling/rearrangement process provides another route to 4H-3,1-benzoxazin-4-one derivatives from substituted N-acyl-2-halobenzamides. organic-chemistry.org The proposed mechanism involves copper(I)-mediated activation, C-N coupling, rearrangement, and subsequent ring closure. organic-chemistry.org

Furthermore, a domino carbonylation-cyclization process has been developed for the one-step preparation of 4H-1,3-benzoxazin-4-ones from ortho-iodophenols and cyanamide. nih.gov This reaction is palladium-catalyzed and involves carbonylative coupling followed by a spontaneous intramolecular cyclization. nih.gov

The table below details different C-H activation and C-O bond formation pathways.

| Catalyst/Mediator | Oxidant/Reagent | Starting Material | Key Mechanistic Step | Reference |

| Palladium | Ag2O | N-alkyl anthranilic acids | C(sp3)-H activation, C-O reductive elimination | mdpi.comnih.gov |

| Copper(I) | - | N-acyl-2-halobenzamides | Intramolecular C-N coupling/rearrangement | organic-chemistry.org |

| Palladium | Mo(CO)6 | ortho-Iodophenols and Cyanamide | Carbonylative coupling, Intramolecular cyclization | nih.gov |

| N-Iodosuccinimide (NIS) | Na2CO3 | N-alkyl-N-aryl anthranilic acids | α-functionalization of sp3 C-H, Oxidative C-O bond formation | mdpi.comnih.gov |

Solid-State Reaction Mechanisms (e.g., Hydrolysis)

Investigations into the solid-state chemistry of this compound have revealed its susceptibility to hydrolysis. tandfonline.com Single crystals of this compound have been observed to undergo hydrolysis at room temperature, with the reaction initiating at the needle ends and proceeding along the b-axis of the crystal. tandfonline.com The chemical mechanism and reaction pathway in the solid state have been rationalized through chemical analysis, including mass spectra from experiments using 18O-labeled water, and theoretical calculations based on X-ray crystallographic data. tandfonline.com

Photoinduced Reaction Mechanisms

Photoinduced reactions provide another avenue for the formation of the this compound scaffold. Irradiation of 2-aryl isatogens can lead to the formation of 2-phenyl-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq This transformation is proposed to proceed through an intermediate epoxide. uomosul.edu.iq

Reactivity and Derivatization of the 2 Phenyl 4h 1,3 Benzoxazin 4 One Core

Nucleophilic Ring Opening Reactions

The 1,3-benzoxazin-4-one ring is susceptible to attack by nucleophiles at two primary sites: the C-4 carbonyl carbon and the C-2 carbon of the oxazine (B8389632) ring. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.

Aminolysis and Formation of Quinazolinone Derivatives

The reaction of 2-phenyl-4H-1,3-benzoxazin-4-one with nitrogen nucleophiles, particularly primary amines, is a well-established and efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. nih.govuomosul.edu.iqsemanticscholar.org This transformation proceeds via a nucleophilic attack of the amine on the C-4 carbonyl carbon of the benzoxazinone (B8607429) ring, leading to ring opening and the formation of an intermediate N-acylanthranilamide derivative. Subsequent intramolecular cyclization with the elimination of a water molecule affords the stable quinazolinone ring system. nih.govubaya.ac.id

A variety of amines can be employed in this reaction, including aliphatic and aromatic amines, as well as hydrazines and other heterocyclic amines. nih.govsemanticscholar.org For instance, refluxing this compound with various amines readily yields the corresponding quinazolinone derivatives. nih.gov The reaction of 2-substituted (4H)-3,1-benzoxazin-4-ones with different amino-functionalized heterocycles has also been shown to produce a range of 2,3-disubstituted 4(3H)-quinazolinones. semanticscholar.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Primary Amines | 2,3-Disubstituted-4(3H)-quinazolinones | nih.gov |

| This compound | 4-Aminoacetophenone | 3-(4-Acetophenyl)-2-phenyl-4(3H)-quinazolinone | semanticscholar.org |

| This compound | Hydrazine (B178648) Hydrate | 3-Amino-2-phenyl-4(3H)-quinazolinone | researchgate.net |

| This compound | Isonicotinic acid hydrazide | N'-(2-phenyl-4-oxoquinazolin-3(4H)-yl)isonicotinamide | researchgate.netmongoliajol.info |

| This compound | o-Phenylenediamine | 2-(2-Benzamidophenyl)-1H-benzo[d]imidazole | raco.cat |

| This compound | Semicarbazide hydrochloride | Triazolo[2,3-c]quinazoline derivative | semanticscholar.org |

| This compound | Ethanolamine | 2-Hydroxyethylquinazolinone derivative | semanticscholar.org |

Reactions with Carbon Nucleophiles (e.g., Active Methylene (B1212753) Compounds, Grignard Reagents)

The reaction of this compound with carbon nucleophiles provides a route to various carbon-carbon bond-formed products. Base-catalyzed ring opening can be achieved using active methylene compounds. For example, treatment with malononitrile (B47326) in the presence of sodium ethoxide leads to the formation of a 4-hydroxy-3-cyanoquinoline derivative. semanticscholar.org

Grignard reagents have also been shown to react with 2-substituted (4H)-3,1-benzoxazin-4-ones. These reactions can lead to the formation of tertiary carbinols through the addition of two equivalents of the Grignard reagent to the carbonyl carbon, accompanied by cleavage of the oxazinone ring. semanticscholar.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Malononitrile | 4-Hydroxy-3-cyanoquinoline derivative | semanticscholar.org |

| This compound | Grignard Reagents | Tertiary Carbinols | semanticscholar.org |

| This compound | Barbituric/Thiobarbituric Acid | 5-Arylidene derivatives | researchgate.net |

Hydrolytic Ring Opening and Related Transformations

Under both acidic and basic conditions, this compound undergoes hydrolysis to yield N-benzoylanthranilic acid. tandfonline.comresearchgate.net Studies using oxygen-18 enriched water have revealed that under acidic conditions, nucleophilic attack occurs at the C-2 position, while under basic conditions, the attack is directed at the C-4 carbonyl carbon. researchgate.net The hydrolysis of single crystals of this compound at room temperature has also been studied, demonstrating a unitropic hydrolysis mechanism. tandfonline.comtandfonline.com

| Condition | Site of Nucleophilic Attack | Product | Reference |

| Acidic Hydrolysis | C-2 | N-Benzoylanthranilic acid | researchgate.net |

| Basic Hydrolysis | C-4 | N-Benzoylanthranilic acid | researchgate.net |

| Room Temperature Hydrolysis (single crystal) | - | N-Benzoylanthranilic acid | tandfonline.comtandfonline.com |

Reactions with Oxygen and Sulfur Nucleophiles

Reactions with oxygen and sulfur nucleophiles also lead to ring-opened products. For instance, the ethanolysis of a benzoxazinone derivative with sodium ethoxide resulted in the formation of an ethyl anthranilate derivative. raco.cat

Electrophilic Aromatic Substitution on Phenyl and Benzoxazinone Moieties

While the reactivity of the heterocyclic ring is dominated by nucleophilic attack, the phenyl and benzoxazinone moieties can undergo electrophilic aromatic substitution. These reactions allow for the introduction of various substituents onto the aromatic rings, further diversifying the available derivatives. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, the bromination of a benzoxazinone derivative has been reported to yield a dibromo anthranilic acid. raco.cat

Functionalization and Structural Modification

The this compound core can be further functionalized and structurally modified through various chemical transformations. The resulting derivatives are often used as intermediates in the synthesis of more complex heterocyclic systems. For instance, the conversion of a 3-amino-4(3H)-quinazolinone, derived from the corresponding benzoxazinone, into triazino[2,3-c]quinazoline and thiazole (B1198619) derivatives has been demonstrated. researchgate.net Additionally, the oxazino[5,6-c]quinoline system can be constructed from a cyanoquinoline derivative obtained via the ring-opening of a benzoxazinone. semanticscholar.org

Introduction of Halogen Substituents

The introduction of halogen atoms onto the this compound skeleton can significantly modulate its chemical and biological properties. Bromination, in particular, has been a subject of study. For instance, the treatment of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with bromine in acetic acid leads to the formation of a dibromoanthranilic acid derivative nih.gov. This reaction proceeds via the opening of the oxazinone ring, followed by bromination of the resulting anthranilic acid.

While direct halogenation of the intact this compound is less commonly reported, the synthesis of halogenated derivatives is often achieved by utilizing halogen-substituted anthranilic acids as starting materials. For example, 7-chloro-2-phenyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-one can be prepared from the corresponding 5-chloroanthranilic acid mdpi.com. This approach allows for precise control over the position of the halogen substituent on the benzoxazinone core.

Alkylation and Arylation Reactions

Alkylation and arylation reactions provide a direct means to introduce carbon-based substituents, further diversifying the chemical space around the this compound core. While direct C-H alkylation or arylation on the pre-formed benzoxazinone is not extensively documented, the synthesis of 2-alkyl and 2-aryl derivatives is well-established through the condensation of substituted anthranilic acids with appropriate orthoesters or acid chlorides. For example, 2-alkyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-ones can be synthesized from anthranilic acids and trialkyl orthoesters mdpi.com.

The arylation at the 2-position is a common strategy to generate libraries of 2-aryl-4H-1,3-benzoxazin-4-ones. These are typically synthesized by reacting anthranilic acids with aroyl chlorides in the presence of a base like pyridine (B92270) mdpi.com. Copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids also provides an efficient route to 2-substituted-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-ones mdpi.com.

Diversification at C-2 and N-3 Positions

The electrophilic carbon at the C-2 position and the nitrogen atom at the N-3 position are key sites for nucleophilic attack and further functionalization, leading to a wide range of derivatives.

The reaction of this compound with various nitrogen nucleophiles is a cornerstone of its chemistry, most notably leading to the synthesis of quinazolinone derivatives. The treatment of 2-substituted-4H-3,1-benzoxazin-4-ones with primary amines or hydrazides results in the ring-opening of the oxazinone followed by cyclization to form 2,3-disubstituted-4(3H)-quinazolinones tandfonline.comnih.gov. For example, reacting 2-phenyl-3,1-(4H)-benzoxazin-4-one with substituted anilines in the presence of a Keggin-type heteropolyacid catalyst under microwave irradiation affords 2-benzoylamino-N-phenyl-benzamide derivatives researchgate.net.

The C-2 position can be functionalized with various substituents by choosing the appropriate acyl chloride for the initial synthesis. For instance, using N-phthaloylglycyl chloride leads to the formation of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one nih.gov. Similarly, employing different aroyl chlorides allows for the introduction of a wide range of aryl groups at the C-2 position mdpi.com.

The N-3 position can also be a site for substitution, although this is less common than reactions at C-2. The synthesis of N-substituted derivatives often involves the use of N-substituted anthranilic acids as starting materials mdpi.com.

| Reagent | Position of Diversification | Product | Reference |

| Primary Amines | C-2, N-3 | 2,3-Disubstituted-4(3H)-quinazolinones | tandfonline.comnih.gov |

| Substituted Anilines | C-2 | 2-Benzoylamino-N-phenyl-benzamides | researchgate.net |

| Isonicotinic acid hydrazide | C-2, N-3 | Quinazolinone derivatives | nih.gov |

| N-phthaloylglycyl chloride | C-2 | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | nih.gov |

Rearrangement Reactions and Transformations to Other Heterocyclic Systems (e.g., Quinoline (B57606), Oxazinoquinoline)

The this compound scaffold can undergo fascinating rearrangement and transformation reactions to yield other valuable heterocyclic systems. An interesting heterocyclic transformation occurs upon treatment of a 6-bromo-4H-3,1-benzoxazin-4-one derivative with malononitrile in the presence of sodium ethoxide, which surprisingly yields a quinoline derivative mdpi.com. This reaction proceeds through a ring-opening and subsequent recyclization pathway.

Furthermore, the resulting quinoline derivative can be further transformed. Reaction with phenyl isocyanate can lead to the formation of an oxazinoquinoline, demonstrating the utility of benzoxazinones as precursors to more complex fused heterocyclic systems mdpi.com.

Another notable transformation is the reaction of 2-substituted-3,1-benzoxazinones with Grignard reagents. This reaction leads to the opening of the oxazinone ring and the formation of carbinol derivatives uomosul.edu.iq.

| Starting Material | Reagent(s) | Product | Reference |

| 6-Bromo(4H)-3,1-benzoxazin-4-one | Malononitrile, Sodium Ethoxide | Quinoline derivative | mdpi.com |

| Quinoline derivative | Phenyl isocyanate | Oxazinoquinoline | mdpi.com |

| 2-Substituted-3,1-benzoxazinone | Phenylmagnesium bromide | Carbinol derivative | uomosul.edu.iq |

Computational and Theoretical Studies

Molecular Docking Investigations of Biological Targets

Molecular docking simulations have been instrumental in identifying and characterizing the interactions between 2-Phenyl-4H-1,3-benzoxazin-4-one derivatives and various biological targets. These studies help in understanding the potential mechanisms of action and in predicting the biological activity of these compounds.

One notable study focused on the anticancer potential of this compound by investigating its interaction with methionyl-tRNA synthetase (MRS), an enzyme that is often overexpressed in cancer cells. ubaya.ac.id The docking results, obtained using Molegro Virtual Docker, revealed that the compound binds to the active site of MRS (PDB ID: 1PG2). ubaya.ac.id The calculated rerank score for this compound was -76.04 Kcal/mol. ubaya.ac.id While this score was higher than that of the native ligand (-93.50 Kcal/mol), indicating a comparatively weaker binding, the study confirmed that the compound does interact with the active site. ubaya.ac.id The interaction analysis showed that the binding was primarily driven by steric interactions with amino acid residues His 21 and Glu 27. ubaya.ac.id This is in contrast to the native ligand, which forms hydrogen bonds with several residues, including Glu 27, His 28, Gly 294, Asp 296, and Val 326, in addition to steric interactions. ubaya.ac.id

These findings suggest that while this compound itself may not be the most potent inhibitor of MRS, its benzoxazine (B1645224) core structure holds promise for the development of more effective anticancer agents through structural modifications. ubaya.ac.id

Quantum Chemical Calculations (e.g., DFT Studies) for Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the electronic structure, reactivity, and stability of this compound and its analogs. These theoretical studies provide a deeper understanding of the molecule's fundamental properties.

For the parent compound, this compound, vibrational spectroscopic studies have been complemented by DFT calculations. The computed vibrational wavenumbers, using the B3LYP level of theory with a 6-31G* basis set, showed good agreement with the experimental FT-IR and FT-Raman spectra, with the B3LYP method providing a better approximation than the Hartree-Fock (HF) method. researchgate.net Such calculations are crucial for the accurate assignment of vibrational modes and for confirming the molecular structure.

In a related study on 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, DFT calculations at the B3LYP/6-31G* and B3LYP/6-311++G** levels of theory were employed to analyze its structural and vibrational properties. researchgate.net The insights gained from these calculations are valuable for designing new benzoxazinone (B8607429) derivatives with enhanced pharmacological activities. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) calculations have been used to explore the excited-state properties and electronic transitions of related benzoxazinone derivatives. These calculations can predict absorption wavelengths and oscillator strengths, which can be correlated with experimental UV-Vis spectra, and help in understanding the nature of electronic excitations.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions of this compound are critical determinants of its physical and biological properties. X-ray crystallography and computational methods have been employed to elucidate these features.

A single-crystal X-ray diffraction study of this compound revealed that the molecule is nearly planar. researchgate.netnih.gov The dihedral angle between the phenyl ring and the 3,1-benzoxazin-4-one fragment is reported to be a mere 3.72(4)°. researchgate.netnih.gov This planarity is a significant structural feature.

The crystal packing of the compound is stabilized by a combination of weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov The molecules are arranged in stacks parallel to the b-axis, with a centroid-centroid distance of 4.2789(11) Å between adjacent π systems. researchgate.netnih.gov The molecular structure is also stabilized by a weak intramolecular C-H···O interaction. nih.gov

Computational studies on related benzoxazinone derivatives have further highlighted the importance of molecular conformation. For instance, the rotation around the bond connecting the phenyl and benzoxazine moieties can significantly influence the electronic coupling and, consequently, the photophysical properties of the molecule.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating reaction mechanisms by predicting reaction pathways and the structures of transition states. For this compound, the synthesis typically involves the reaction of anthranilic acid with benzoyl chloride. ubaya.ac.id The mechanism consists of two main steps. The first step is a nucleophilic attack of the amine group of anthranilic acid on the carbonyl carbon of benzoyl chloride, proceeding via a tetrahedral intermediate (an addition-elimination or SNAcyl mechanism). ubaya.ac.id Pyridine (B92270) is often used as a catalyst in this step to facilitate the deprotonation of the amine group. ubaya.ac.id This is followed by an intramolecular cyclization to form the benzoxazine ring. ubaya.ac.id

Theoretical calculations can be used to model the energy profile of such reactions, identifying the transition states and intermediates involved. For example, in the study of excited-state intramolecular proton transfer (ESIPT) in related aminobenzoxazinones, computational methods have been used to calculate the potential energy surfaces in the excited state, revealing energy barriers for the proton transfer process. These barriers, which can range from 2.1 to 26.8 kJ/mol depending on the substituents, provide mechanistic insights into the dynamics of the reaction.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods play a crucial role in establishing structure-activity relationships (SAR), which are essential for the rational design of more potent and selective drug candidates. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, SAR studies can guide the optimization of lead compounds.

For 2-aryl-4H-3,1-benzoxazin-4-ones, SAR studies have been conducted to understand the structural requirements for cytotoxicity. nih.gov While the initial studies were primarily experimental, computational approaches can be used to build upon these findings. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity.

The molecular docking study of this compound with methionyl-tRNA synthetase provides a starting point for computational SAR studies. ubaya.ac.id By systematically modifying the structure of the parent compound in silico (e.g., by introducing different substituents on the phenyl or benzoxazine rings) and re-docking the new analogs into the active site of the enzyme, one can predict which modifications are likely to enhance binding affinity. For example, introducing groups that can form hydrogen bonds with the key amino acid residues identified in the active site could lead to more potent inhibitors. ubaya.ac.id

The knowledge gained from vibrational spectroscopic and DFT studies can also feed into SAR models by providing insights into how structural changes affect the electronic properties and reactivity of the molecule, which in turn can influence its biological activity. researchgate.net

Exploration of Biological Activities and Molecular Interactions in Vitro Studies

Anticancer Activities (Cell-based Assays, in vitro)

Inhibition of Cancer Cell Growth (e.g., A549, MCF-7 cell lines)

The potential of 2-Phenyl-4H-1,3-benzoxazin-4-one and its derivatives as anticancer agents has been investigated against various human cancer cell lines. In one study, 2-Phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one was synthesized and evaluated for its ability to inhibit the growth of the human lung cancer cell line, A549. ubaya.ac.idresearchgate.netubaya.ac.id Using the MTT assay, the compound demonstrated anticancer activity with a half-maximal inhibitory concentration (IC50) of 65.43 ± 2.7 μg/mL. ubaya.ac.idresearchgate.net

Derivatives of the 1,3-benzoxazin-4-one scaffold have also shown promise. A series of 2,3-aryl substituted 1,3-benzoxazin-4-one derivatives were synthesized and screened for their in-vitro antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line. innovareacademics.in Several of these compounds exhibited significant inhibitory effects, with some inhibiting MCF-7 cell line growth by more than 90%. innovareacademics.in Specifically, three compounds showed potent activity with IC50 values of 0.89 µg/mL, 1.02 µg/mL, and 1.19 µg/mL, respectively. innovareacademics.in These findings suggest that substitutions at the 2 and 3 positions of the benzoxazinone (B8607429) ring can be a promising strategy for developing potent anticancer agents against breast cancer. innovareacademics.in

Furthermore, other related benzoxazinone structures have demonstrated efficacy against various cancer cell lines. For instance, a series of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were most potent against A549 lung cancer cells, with some compounds exhibiting IC50 values in the micromolar range. nih.gov

In Vitro Anticancer Activity of this compound and its Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| 2-Phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one | A549 (Human Lung Cancer) | 65.43 ± 2.7 μg/mL | ubaya.ac.idresearchgate.net |

| 2,3-aryl substituted 1,3-benzoxazin-4-one (Compound 2) | MCF-7 (Human Breast Cancer) | 0.89 µg/mL | innovareacademics.in |

| 2,3-aryl substituted 1,3-benzoxazin-4-one (Compound 4) | MCF-7 (Human Breast Cancer) | 1.02 µg/mL | innovareacademics.in |

| 2,3-aryl substituted 1,3-benzoxazin-4-one (Compound 3) | MCF-7 (Human Breast Cancer) | 1.19 µg/mL | innovareacademics.in |

Molecular Mechanisms of Action (e.g., Methionyl-tRNA Synthetase Inhibition)

Research into the molecular mechanisms underlying the anticancer effects of this compound has pointed towards the inhibition of methionyl-tRNA synthetase (MetRS) as a potential target. ubaya.ac.idresearchgate.netubaya.ac.id In silico molecular docking studies have been performed to investigate the interaction between 2-Phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one and MetRS. ubaya.ac.idresearchgate.net These studies docked the compound into the active site of MetRS (PDB ID: 1PG2) and calculated a rerank score of -76.04 Kcal/mol. ubaya.ac.idresearchgate.net While this score was higher than that of the native ligand, indicating a potentially weaker binding, it still suggests an interaction with the enzyme. ubaya.ac.idresearchgate.net The inhibition of MetRS, an essential enzyme for protein synthesis, can disrupt cancer cell growth and proliferation. nih.gov

Antimicrobial Properties (in vitro)

The 1,3-benzoxazin-4-one scaffold has been explored for its antimicrobial potential. While specific studies focusing solely on the antimicrobial activity of the parent compound this compound are limited in the provided results, research on its derivatives indicates a promising area of investigation. For instance, a series of novel 2-methyl-3-(1′3′4′-thiadiazoyl)-4-(3H) quinazolinones, synthesized from a 2-substituted benzoxazin-2-one precursor, were screened in vitro for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as for antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. researchgate.net The synthesized compounds exhibited both antibacterial and antifungal properties. researchgate.net Another study reported the synthesis of various 2,3-disubstituted-1,3-benzoxazin-4-one derivatives, with most of the synthesized compounds showing promise as antibacterial agents. researchgate.net These findings suggest that the 1,3-benzoxazin-4-one core structure is a viable template for the development of new antimicrobial agents.

Enzyme Inhibition Studies (in vitro)

Serine Protease Inhibition (e.g., Human Leukocyte Elastase, Human Chymase, C1r Serine Protease)

The 1,3-benzoxazin-4-one class of compounds has been extensively studied as inhibitors of various serine proteases. nih.gov

Human Leukocyte Elastase (HLE): 4H-3,1-benzoxazin-4-ones are recognized as alternate substrate inhibitors of HLE, a serine proteinase implicated in inflammatory diseases. nih.gov These compounds form acyl-enzyme intermediates during catalysis. nih.gov The potency of these inhibitors is significantly influenced by substituents on the benzoxazinone ring. For example, alkyl groups at the R5 position and electron-withdrawing groups at the R2 position enhance inhibitory potency. nih.gov A series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one aminoacyl and dipeptidyl derivatives have been synthesized and shown to be time-dependent inhibitors of HLE. nih.gov

Human Chymase: Derivatives of 2-amino-4H-3,1-benzoxazin-4-one have been evaluated as acyl-enzyme inhibitors of human chymase, a protease involved in cardiovascular and inflammatory diseases. nih.govresearchgate.net The introduction of an aromatic moiety into the 2-substituent resulted in potent inhibition of chymase. nih.govresearchgate.net For instance, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one exhibited a Ki value of 11 nM and formed a stable acyl-enzyme with a half-life of 53 minutes. nih.govresearchgate.net

C1r Serine Protease: A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the complement enzyme C1r, a serine protease that plays a role in the complement cascade. capes.gov.brnih.gov Certain derivatives showed improved potency compared to the reference compound FUT-175 and enhanced selectivity for C1r over trypsin. nih.gov

In Vitro Serine Protease Inhibition by this compound Derivatives

| Enzyme | Inhibitor Type | Key Findings | Reference |

| Human Leukocyte Elastase (HLE) | Alternate substrate inhibitors | R5 alkyl and R2 electron-withdrawing groups enhance potency. | nih.gov |

| Human Chymase | Acyl-enzyme inhibitors | Aromatic moiety at the 2-substituent leads to strong inhibition. | nih.govresearchgate.net |

| C1r Serine Protease | Inhibitors | Derivatives show improved potency and selectivity over reference compounds. | capes.gov.brnih.gov |

Other Enzyme Targets (e.g., Cholesterol Esterase, Acetylcholinesterase, Monoacylglycerol Lipase (B570770), Human CMV Protease)

The inhibitory potential of the 1,3-benzoxazin-4-one scaffold extends beyond serine proteases.

Cholesterol Esterase: While direct inhibition by this compound was not detailed, a study on related thieno[2,3-d] nih.govubaya.ac.idoxazin-4-ones as alternate substrate inhibitors of bovine pancreatic cholesterol esterase noted that the replacement of the thiophene (B33073) ring with a benzene (B151609) ring led to a loss of inhibitory potency. nih.gov This suggests that the core structure plays a crucial role in the interaction with this enzyme.

Acetylcholinesterase: Although specific data for this compound is not available in the provided results, related benzoxazinone derivatives have been investigated as acetylcholinesterase inhibitors, indicating a potential area for future research.

Monoacylglycerol Lipase: No specific studies on the inhibition of monoacylglycerol lipase by this compound were found in the provided search results.

Human CMV Protease: A novel class of human cytomegalovirus (HCMV) protease inhibitors based on a benzothiopyran-S,S-dioxide nucleus was discovered, which shares some structural similarities with the benzoxazinone core. nih.gov These compounds demonstrated a reversible mode of inhibition. nih.gov This finding suggests that related heterocyclic systems could be a starting point for the design of new HCMV protease inhibitors.

Receptor Modulation (e.g., Progesterone (B1679170) Receptor Agonist Activity, in vitro)

Specific in vitro studies on the progesterone receptor (PR) agonist activity of this compound are not prominently documented. However, the broader class of benzoxazines has been investigated for its potential to modulate steroid hormone receptors.

Notably, research into 6-aryl-1,4-dihydro-2H-benzo[d] researchgate.netnih.govoxazine (B8389632) derivatives has revealed potent PR agonist activity. In contrast to structurally similar PR antagonists, these benzoxazines demonstrated the ability to activate the progesterone receptor. The introduction of a thiocarbonyl group at the 2-position, creating 6-aryl benzoxazine-2-thiones, was also found to confer PR agonism.

A series of novel 6-aryl benzoxazines were synthesized and evaluated as progesterone receptor modulators. Certain derivatives, specifically those with a 2,4,4-trimethyl-1,4-dihydro-2H-benzo[d] researchgate.netnih.govoxazine core, emerged as highly potent PR agonists with sub-nanomolar activities in in vitro assays. nih.gov For instance, compound 6a from this series exhibited an EC₅₀ of 0.35 nM in a T47D cell-based alkaline phosphatase assay, indicating significant potency as a PR agonist. nih.gov

| Compound | Core Structure | Assay | In Vitro Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6a | 2,4,4-trimethyl-1,4-dihydro-2H-benzo[d] researchgate.netnih.govoxazine | T47D Alkaline Phosphatase Assay | 0.35 nM | nih.gov |

| Compound 4e | 2,4,4-trimethyl-1,4-dihydro-2H-benzo[d] researchgate.netnih.govoxazine | T47D Alkaline Phosphatase Assay | 0.20 nM | nih.gov |

| Compound 5b | 2,4,4-trimethyl-1,4-dihydro-2H-benzo[d] researchgate.netnih.govoxazine | T47D Alkaline Phosphatase Assay | 0.25 nM | nih.gov |

Anti-inflammatory Effects (in vitro)

Direct in vitro anti-inflammatory data for this compound is limited in published research. However, studies on related benzoxazinone derivatives have been conducted, primarily focusing on their potential to inhibit key inflammatory mediators.

Research on a series of 2H-1,4-benzoxazin-3(4H)-one derivatives, which are structural isomers of the target compound, has demonstrated notable in vitro anti-inflammatory properties. nih.gov These studies, conducted in lipopolysaccharide (LPS)-induced BV-2 microglial cells, showed that certain derivatives could significantly reduce the production of nitric oxide (NO), a key inflammatory marker. nih.gov Furthermore, these compounds were found to downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at the transcriptional level. nih.gov

For example, specific 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety exhibited promising anti-inflammatory effects without significant cytotoxicity. nih.gov These compounds were shown to alleviate LPS-induced oxidative stress by reducing the levels of reactive oxygen species (ROS) and activating the Nrf2-HO-1 signaling pathway. nih.gov

While these findings are for an isomeric form and its derivatives, they suggest that the benzoxazinone scaffold holds potential for the development of anti-inflammatory agents. In vivo studies on derivatives of 1,3-benzoxazin-4-one have also shown anti-inflammatory activity in carrageenan-induced edema models, although this falls outside the scope of in vitro analysis. researchgate.netnih.gov

| Compound Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | LPS-induced BV-2 microglial cells | Reduced NO production | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | LPS-induced BV-2 microglial cells | Downregulated iNOS and COX-2 expression | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | LPS-induced BV-2 microglial cells | Decreased transcription of IL-1β, IL-6, and TNF-α | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | LPS-induced BV-2 microglial cells | Reduced intracellular ROS levels | nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | LPS-induced BV-2 microglial cells | Activated Nrf2-HO-1 signaling pathway | nih.gov |

Applications in Advanced Organic Synthesis Research

Role as Key Intermediates for Complex Heterocyclic Systems

The primary application of 2-phenyl-4H-1,3-benzoxazin-4-one in synthetic research is its role as a key intermediate for constructing a variety of other heterocyclic systems. The oxazinone ring is susceptible to nucleophilic attack, leading to a ring-opening and subsequent re-cyclization cascade that can generate diverse molecular scaffolds. This reactivity is particularly pronounced with nitrogen and carbon nucleophiles.

The reaction of this compound and its substituted analogues with different nucleophiles typically involves the initial attack at the C4-carbonyl carbon, followed by the opening of the oxazinone ring. The resulting intermediate, an N-benzoyl-anthranilamide derivative, can then undergo intramolecular cyclization to form new heterocyclic rings. This strategy is most prominently used for the synthesis of quinazolinones, which are themselves a class of compounds with significant biological and pharmaceutical importance.

Research has demonstrated that a wide array of nitrogen-based nucleophiles can be employed in this transformation. For instance, reactions with ammonia (B1221849) (often from ammonium (B1175870) acetate), primary amines, hydrazine (B178648) hydrate, and amino acids readily yield 3-substituted-2-phenylquinazolin-4(3H)-ones. researchgate.netuomosul.edu.iq The reaction is robust, allowing for the introduction of various substituents onto the quinazolinone core, depending on the choice of the nucleophilic reactant. nih.gov

Beyond simple amines, more complex amino-heterocycles have also been used, leading to the formation of quinazolinones bearing other heterocyclic moieties. nih.gov Furthermore, reactions with carbon nucleophiles, such as malononitrile (B47326), have been shown to produce different heterocyclic systems, like 4-hydroxy-3-cyanoquinoline derivatives, showcasing the versatility of the benzoxazinone (B8607429) scaffold. echemi.com

A summary of representative transformations is provided in the table below.

| Starting Benzoxazinone Derivative | Nucleophile | Resulting Heterocyclic System |

| 2-phenyl-(4H)-3,1-benzoxazinone | 4-aminoacetophenone | 3-(4-acetophenyl)-2-phenyl-4(3H)-quinazolinone |

| 6,8-Dibromo-2-phenyl-(4H)-3,1-benzoxazinone | Malononitrile | 4-hydroxy-3-cyanoquinoline derivative |

| 2-ethoxy-(4H)-3,1-benzoxazin-4-one | Ammonium acetate (B1210297) | 2-ethoxy-4(3H)-quinazolinone |

| 2-ethoxy-(4H)-3,1-benzoxazin-4-one | Ethanolamine | 2-ethoxy-3-(2-hydroxyethyl)quinazolin-4-one |

| 2-phenyl-(4H)-3,1-benzoxazinone | o-phenylenediamine | N-(2-aminophenyl)-2-(2-phenylquinazolin-4-yl)amine |

This table presents a selection of reactions demonstrating the role of benzoxazinones as intermediates. The specific examples are derived from studies on various 2-substituted benzoxazinones. uomosul.edu.iqnih.govechemi.com

Development of Fluorescent Derivatization Reagents for Analytical Chemistry Research

In analytical chemistry, fluorescent derivatization is a key technique used to enhance the detection sensitivity of analytes in methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis. While specific research focusing exclusively on this compound as a fluorescent derivatization reagent is not extensively documented in the available literature, the broader class of 1,3-benzoxazin-4-ones has been identified as useful for preparing fluorescence emission materials. nih.gov

The core benzoxazinone structure possesses aromaticity and conjugation, which are fundamental properties for potential fluorophores. Altering the substituents on the benzoxazinone ring can tune its photophysical properties, such as absorption and emission wavelengths. For example, a related compound, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one, has been successfully synthesized and used as a highly sensitive fluorescence derivatization reagent for carboxylic acids. nih.gov This suggests that the benzoxazinone scaffold is a viable platform for designing such reagents. However, detailed studies on the fluorescent properties of this compound itself and its application in analytical derivatization are limited.

Exploration in Materials Science Research (e.g., Polymers)

The application of this compound in materials science, particularly in the field of polymers, is an emerging area with limited specific research. General reviews have noted that 1,3-benzoxazin-4-ones as a class of compounds are utilized in the preparation of functional polymers. nih.gov The ability of the benzoxazinone ring to undergo ring-opening reactions could potentially be exploited for ring-opening polymerization (ROP), a common method for synthesizing polyesters and polyamides.

The incorporation of such rigid, heterocyclic structures into a polymer backbone could impart desirable thermal and mechanical properties. However, detailed studies on the polymerization of this compound or its integration into polymer matrices are not widely reported in the current scientific literature. The related, but structurally distinct, benzoxazine (B1645224) monomers (typically formed from phenols, formaldehyde, and primary amines) are well-known precursors to high-performance polybenzoxazine resins, but this represents a different class of materials. chemicalbook.com The potential for this compound as a monomer or functional additive in materials science remains an area for future exploration.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-phenyl-4H-1,3-benzoxazin-4-one, typically involving the reaction of anthranilic acid and benzoyl chloride in pyridine (B92270), provides a high yield but relies on stoichiometric reagents and solvents that present environmental and safety concerns. ubaya.ac.idnih.gov Future research is geared towards developing more efficient and environmentally benign synthetic strategies.

Promising areas for exploration include:

Catalytic Approaches: The use of catalysts can reduce waste and improve reaction efficiency. Research into recyclable catalysts, such as Keggin-type heteropolyacids under microwave irradiation and solvent-free conditions, has shown potential for related derivatives. researchgate.net Future work could focus on adapting these or developing new catalysts specifically for this compound synthesis. One-pot reactions, such as the CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids, offer a streamlined alternative to traditional multi-step processes. mdpi.com

Green Solvents and Conditions: Replacing hazardous solvents like pyridine is a key goal. Studies using orthoesters in ethanol (B145695), catalyzed by acetic acid, present a greener alternative. mdpi.com Further investigation into using ultrasound irradiation, which can lead to excellent yields under transition-metal-free conditions, is also a promising avenue. mdpi.comnih.gov

Domino Reactions: One-step domino reactions, such as the palladium-catalyzed carbonylation–cyclization of ortho-halophenols with CO-releasing reagents, offer an elegant and efficient route. nih.gov Expanding the scope of these reactions to include a wider range of starting materials and CO sources could make this a highly versatile and appealing strategy.

| Synthetic Method | Key Reagents | Catalyst/Conditions | Reported Yield | Future Direction |

|---|---|---|---|---|

| Traditional Acylation | Anthranilic acid, Benzoyl chloride | Pyridine | ~78-90% ubaya.ac.idnih.gov | Replace pyridine with greener solvents. |

| Orthoester Condensation | Anthranilic acid, Triethyl orthobenzoate | Acetic acid / Ethanol | ~78-80% mdpi.com | Expand substrate scope and optimize for microwave conditions. |

| Domino Carbonylation-Cyclization | ortho-Iodophenol, Cyanamide | Pd(PPh₃)₄, Mo(CO)₆ | Moderate to Excellent nih.gov | Explore non-gaseous CO sources and apply to ortho-bromophenols. |

| Ultrasound-Assisted Synthesis | Anthranilic acid, Aryl aldehydes | Acetic anhydride (B1165640), Ultrasound | Excellent nih.gov | Investigate mechanism and reduce use of anhydride. |

Deeper Mechanistic Understanding of Complex Transformations

While the fundamental mechanism for the formation of this compound via acylation is generally understood to involve a nucleophilic attack by the amine, formation of a tetrahedral intermediate, and subsequent cyclization, a deeper understanding of more complex transformations is required. ubaya.ac.iduomosul.edu.iq

Future mechanistic studies should focus on:

Reaction Intermediates: Elucidating the precise structure and stability of intermediates in novel synthetic routes, such as the mixed anhydrides in acylation reactions or the imine intermediates in ultrasound-assisted condensations. nih.govuomosul.edu.iq Isolating and characterizing these species would provide invaluable insight.

Catalyst-Controlled Pathways: Investigating how different catalysts can steer a reaction towards a desired product. For instance, understanding why certain catalysts favor the formation of 4H-3,1-benzoxazines while others might lead to quinazolines or other heterocyclic systems from similar precursors is a key area for research. organic-chemistry.org

Photochemical Transformations: The fluorescence spectra of related benzoxazinones suggest the occurrence of intramolecular photoinduced proton transfer. researchgate.net A thorough mechanistic investigation of the photophysical properties of this compound could uncover its potential in applications like molecular sensors or photo-switches.

Structure-Based Design of Novel Derivates for Specific Biological Targets (pre-clinical)

The this compound scaffold has been identified as a promising starting point for developing therapeutic agents. Pre-clinical research has shown its potential as an anticancer agent by targeting enzymes crucial for cancer cell proliferation. ubaya.ac.idresearchgate.net

Future pre-clinical research should prioritize:

Target-Specific Optimization: Using the known interaction of the parent compound with targets like Methionyl-tRNA Synthetase (MRS) as a blueprint. ubaya.ac.idubaya.ac.id Docking studies have shown that while the compound binds to MRS, its interaction is less favorable than the native ligand, suggesting significant room for improvement. ubaya.ac.idresearchgate.net Future work should focus on synthesizing derivatives with substituents designed to form additional hydrogen bonds or stronger hydrophobic interactions with amino acid residues in the active site, such as His 21 and Glu 27. ubaya.ac.id

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives by modifying the phenyl ring and the benzoxazinone (B8607429) core to establish clear SARs. researchgate.net For example, adding electron-donating or withdrawing groups could modulate the electronic properties and binding affinity of the molecule.

Exploring New Biological Targets: The core structure is also known to inhibit other enzymes like human leukocyte elastase and hydrolases. researchgate.netresearchgate.net Expanding screening programs to a wider range of biological targets, particularly those implicated in diseases like Alzheimer's or inflammation, could reveal new therapeutic applications. researchgate.net

| Biological Target | Therapeutic Area (Pre-clinical) | Key Finding for Parent Compound | Future Design Strategy |

|---|---|---|---|

| Methionyl-tRNA Synthetase (MRS) | Anticancer (Lung) | IC₅₀ = 65.43 µg/mL against A549 cells; Rerank Score = -76.04 Kcal/mol. ubaya.ac.idresearchgate.net | Introduce substituents to enhance binding with key amino acid residues. ubaya.ac.id |

| alpha/beta Hydrolases | Multiple (e.g., hyperlipoproteinemia) | Identified as an inhibitor class. researchgate.net | Synthesize derivatives to improve selectivity for specific hydrolases like cholesterol esterase. |

| Human Leukocyte Elastase | Anti-inflammatory | Identified as a potent inhibitor class. researchgate.net | Optimize the scaffold to maximize inhibitory potency and selectivity. |

Advanced Computational Modeling and Simulation

Computational chemistry has already played a role in understanding the properties and potential applications of this compound. ubaya.ac.idresearchgate.net X-ray crystallography has provided precise geometric parameters, revealing a nearly planar structure with a slight dihedral angle between the phenyl ring and the benzoxazinone moiety. nih.govresearchgate.netnih.gov Molecular docking simulations have provided initial insights into its binding modes with biological targets. ubaya.ac.idresearchgate.net

The next frontier in computational research includes:

Molecular Dynamics (MD) Simulations: Moving beyond static docking, MD simulations can predict the dynamic behavior of the compound within a biological environment. This can reveal conformational changes upon binding, the stability of the ligand-protein complex over time, and the role of water molecules in the binding pocket.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate understanding of reaction mechanisms or binding interactions, QM/MM methods can be employed. This approach treats the most critical part of the system (e.g., the ligand and key active site residues) with high-level quantum mechanics, while the rest of the protein is treated with more efficient molecular mechanics.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models based on a larger set of synthesized derivatives. These models can computationally predict the biological activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and prioritizing synthetic efforts.

| Parameter | Reported Value/Finding | Source | Future Computational Application |

|---|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | nih.gov | Basis for all modeling. |

| Molecular Weight | 223.22 g/mol | nih.gov | Parameter for simulation setup. |

| Dihedral Angle (Phenyl vs. Benzoxazinone) | 3.72 (4)° | nih.govnih.gov | Refine starting conformation for MD simulations. |

| Crystal Packing | π–π stacking interactions [centroid-centroid distance = 4.2789 (11) Å] | nih.govresearchgate.net | Inform models for supramolecular chemistry applications. |

| Docking Score (vs. MRS) | Rerank Score: -76.04 Kcal/mol | ubaya.ac.idresearchgate.net | Use as a baseline for virtual screening of new derivatives. |

Exploration of New Research Applications (e.g., Catalysis, Supramolecular Chemistry)

Beyond its potential in medicinal chemistry, the unique structure of this compound offers opportunities in other areas of chemical research.

Future exploratory research could focus on:

Catalysis: The heterocyclic core contains nitrogen and oxygen atoms that could act as ligands for metal catalysts. Research could be directed towards synthesizing derivatives and testing their ability to form catalytically active metal complexes for various organic transformations. Furthermore, the benzoxazinone moiety has been identified as a directing group for C-H activation, a powerful tool in organic synthesis. nih.govresearchgate.net Future work could expand on this, developing new regioselective functionalizations of the aromatic rings.

Supramolecular Chemistry: The planar structure and the presence of aromatic rings make this molecule an excellent candidate for building blocks in supramolecular chemistry. Crystal structure analysis has already confirmed the presence of π–π stacking interactions. nih.govresearchgate.net Future research could involve designing derivatives that enhance these non-covalent interactions to create self-assembling systems, such as liquid crystals, gels, or porous organic frameworks.

Materials Science: The photophysical properties suggested by related compounds could be harnessed in the development of new materials. researchgate.net Derivatives could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes for specific analytes, or as photochromic materials that change properties upon exposure to light.

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-Phenyl-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: The core structure is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, tetrachlorophthalic anhydride reacts with anthranilic acid in n-butanol under reflux to yield 2-substituted benzoxazinones . Alternative methods include ZnCl₂-promoted domino reactions between 2-hydroxybenzonitriles and ketones, which offer mild conditions and high efficiency .

Q. Advanced: How can substituent effects at the C-2 and C-7 positions be systematically analyzed to optimize reaction yields?

Methodological Answer: Use a combinatorial approach by varying substituents (e.g., alkyl, aryl, or heteroaryl groups) and monitoring reaction outcomes via HPLC or GC-MS. For instance, introducing electron-withdrawing groups at C-7 (e.g., pyridinylmethoxy) enhances stability during cyclization, as demonstrated in platelet aggregation inhibitor syntheses . Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine provides solvent-free alternatives for rapid screening of substituent effects .

Structural Characterization

Q. Basic: What crystallographic tools are recommended for resolving the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is standard. The program’s robustness in handling twinned data or high-resolution macromolecular structures ensures accurate bond-length and angle measurements .

Q. Advanced: How do steric and electronic factors influence the planarity of the benzoxazinone ring in crystallographic studies?

Methodological Answer: Compare experimental data (SC-XRD) with DFT calculations to assess deviations. For example, bulky substituents at C-2 (e.g., polychloroaryl groups) introduce torsional strain, reducing planarity, while electron-donating groups stabilize the ring via resonance .

Biological Activity Evaluation

Q. Basic: What in vitro assays are used to screen this compound derivatives for enzyme inhibition?

Methodological Answer: Use fluorometric or colorimetric assays targeting serine proteases (e.g., human leukocyte elastase). For instance, measure IC₅₀ values by monitoring hydrolysis of chromogenic substrates like N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in the presence of inhibitors .

Q. Advanced: How can contradictory structure-activity relationship (SAR) data be resolved in platelet aggregation studies?

Methodological Answer: Employ multivariate statistical analysis (e.g., partial least squares regression) to correlate substituent descriptors (Hammett σ, π parameters) with activity. For example, morpholin-4-yl groups at C-2 enhance activity, but steric hindrance from C-8 methyl groups may reduce efficacy, necessitating 3D-QSAR modeling .

Pharmacological Mechanisms

Q. Basic: What experimental models validate the anticancer potential of this compound derivatives?

Methodological Answer: Use cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., T98 glioblastoma) and compare with normal cells. Flow cytometry can further assess apoptosis induction via Annexin V/PI staining .

Q. Advanced: How can molecular docking elucidate selectivity for alpha/beta hydrolases versus acetylcholinesterase?

Methodological Answer: Perform docking simulations (AutoDock Vina, GOLD) using crystal structures of target enzymes (PDB IDs: 1HNE for elastase, 4EY7 for acetylcholinesterase). Analyze binding poses to identify key interactions (e.g., hydrogen bonds with catalytic triads) and optimize substituents for selectivity .

Analytical and Computational Methods

Q. Basic: What spectroscopic techniques confirm the purity of synthesized derivatives?

Methodological Answer: Combine ¹H/¹³C NMR (δ 7.5–8.1 ppm for aromatic protons), FTIR (C=O stretches at ~1680–1730 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. Advanced: How do solvent polarity and temperature affect tautomerism in this compound?

Methodological Answer: Use variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to monitor keto-enol equilibria. Computational studies (Gaussian 09) with solvent models (PCM) predict stabilization of tautomers under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.